Benzyl N-acetyl-4,6-O-benzylidene-alpha-isomuramic acid Benzyl N-acetyl-4,6-O-benzylidene-alpha-isomuramic acid
Brand Name: Vulcanchem
CAS No.: 730911-70-3
VCID: VC21112281
InChI: InChI=1S/C25H29NO8/c1-15(23(28)29)32-22-20(26-16(2)27)25(30-13-17-9-5-3-6-10-17)33-19-14-31-24(34-21(19)22)18-11-7-4-8-12-18/h3-12,15,19-22,24-25H,13-14H2,1-2H3,(H,26,27)(H,28,29)/t15-,19+,20+,21+,22+,24?,25-/m0/s1
SMILES: CC(C(=O)O)OC1C(C(OC2C1OC(OC2)C3=CC=CC=C3)OCC4=CC=CC=C4)NC(=O)C
Molecular Formula: C₂₅H₂₉NO₈
Molecular Weight: 471.5 g/mol

Benzyl N-acetyl-4,6-O-benzylidene-alpha-isomuramic acid

CAS No.: 730911-70-3

Cat. No.: VC21112281

Molecular Formula: C₂₅H₂₉NO₈

Molecular Weight: 471.5 g/mol

* For research use only. Not for human or veterinary use.

Benzyl N-acetyl-4,6-O-benzylidene-alpha-isomuramic acid - 730911-70-3

Specification

CAS No. 730911-70-3
Molecular Formula C₂₅H₂₉NO₈
Molecular Weight 471.5 g/mol
IUPAC Name (2S)-2-[[(4aR,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoic acid
Standard InChI InChI=1S/C25H29NO8/c1-15(23(28)29)32-22-20(26-16(2)27)25(30-13-17-9-5-3-6-10-17)33-19-14-31-24(34-21(19)22)18-11-7-4-8-12-18/h3-12,15,19-22,24-25H,13-14H2,1-2H3,(H,26,27)(H,28,29)/t15-,19+,20+,21+,22+,24?,25-/m0/s1
Standard InChI Key JPPMVSNCFXDOJX-WAUMRMSNSA-N
Isomeric SMILES C[C@@H](C(=O)O)O[C@@H]1[C@H]([C@H](O[C@H]2[C@H]1OC(OC2)C3=CC=CC=C3)OCC4=CC=CC=C4)NC(=O)C
SMILES CC(C(=O)O)OC1C(C(OC2C1OC(OC2)C3=CC=CC=C3)OCC4=CC=CC=C4)NC(=O)C
Canonical SMILES CC(C(=O)O)OC1C(C(OC2C1OC(OC2)C3=CC=CC=C3)OCC4=CC=CC=C4)NC(=O)C

Introduction

Chemical Properties and Structure

Basic Chemical Information

Benzyl N-acetyl-4,6-O-benzylidene-alpha-isomuramic acid presents specific chemical properties that define its behavior in laboratory settings. The following table summarizes its key chemical characteristics:

PropertyValue
CAS Number730911-70-3
Molecular FormulaC25H29NO8
Molecular Weight471.5 g/mol
Physical AppearanceWhite powder
Melting Point292°C
Optical Activity[α]20/D +62°, c = 1% in pyridine
SolubilitySoluble in methanol

Structural Characteristics

The molecular structure of Benzyl N-acetyl-4,6-O-benzylidene-alpha-isomuramic acid features several key components that contribute to its biological activity and research utility. The compound contains a benzylidene group and an acetamido moiety attached to the isomuramic acid backbone. These structural elements are crucial for its interaction with enzymes involved in peptidoglycan synthesis.

The compound's structure can be described as a modified carbohydrate derivative featuring:

  • A muramic acid core structure (modified glucose with a lactic acid substituent)

  • An N-acetyl group at the C-2 position

  • A benzyl group at the anomeric position (O-1)

  • A benzylidene protecting group spanning the O-4 and O-6 positions

  • An alpha configuration at the anomeric center

These structural features allow the compound to mimic natural substrates in bacterial cell wall synthesis while providing specific points for recognition in research applications.

Synthesis and Related Derivatives

Related Derivatives

Several structurally related compounds exist with similar applications in research:

  • Benzyl N-Acetyl-4,6-O-benzylidene-α-isoMuraMic Acid Methyl Ester (CAS: 104371-52-0)

  • Benzyl N-acetyl-4,6-O-benzylidenemuramic acid (CAS: 74842-55-0)

  • Benzyl N-acetyl-4,6-O-benzylidene-α-D-muramic acid (CAS: 2862-03-5)

These compounds differ slightly in their structure or configuration but share the fundamental framework that makes them valuable for studying bacterial cell wall components. The methyl ester derivative, for instance, provides different solubility properties and may be used in specific research applications where such properties are advantageous.

Biological Significance

Role in Bacterial Cell Wall Research

Benzyl N-acetyl-4,6-O-benzylidene-alpha-isomuramic acid plays a crucial role in research focused on bacterial cell wall synthesis and structure. The peptidoglycan layer of bacterial cell walls contains muramic acid as a key building block, and derivatives like this compound help researchers understand the enzymatic processes involved in cell wall assembly.

The compound's structural similarity to natural muramic acid components makes it an excellent tool for investigating:

  • Peptidoglycan biosynthesis pathways

  • Enzymatic mechanisms in cell wall assembly

  • Structural requirements for molecular recognition in these processes

  • Potential vulnerability points for antibiotic targeting

Relevance to Antibiotic Research

One of the most significant applications of Benzyl N-acetyl-4,6-O-benzylidene-alpha-isomuramic acid is in the field of antibiotic development. The compound is used to investigate the mechanisms by which antibiotics target peptidoglycan biosynthesis. This provides vital insights into:

  • How existing antibiotics disrupt cell wall synthesis

  • Potential new targets for antibiotic development

  • Mechanisms of antibiotic resistance related to cell wall modifications

  • Structure-activity relationships for compounds that interfere with peptidoglycan assembly

Since the bacterial cell wall is absent in mammalian cells, it represents an ideal target for selective antimicrobial agents. Understanding its synthesis through compounds like Benzyl N-acetyl-4,6-O-benzylidene-alpha-isomuramic acid can lead to the development of more effective antibiotics with fewer side effects.

Research Applications

Glycobiology Studies

In the field of glycobiology, Benzyl N-acetyl-4,6-O-benzylidene-alpha-isomuramic acid serves as an important research tool for studying carbohydrate-related biological processes. The compound is categorized as a carbohydrate derivative and provides researchers with a well-defined molecular probe for investigating:

  • Enzyme specificity in carbohydrate metabolism

  • Structure-function relationships in carbohydrate-processing enzymes

  • Carbohydrate recognition mechanisms in biological systems

  • Development of glycomimetics for therapeutic applications

Biochemical Assays and Structural Studies

The compound is utilized in various biochemical assays designed to study:

  • Enzyme kinetics of peptidoglycan synthesis enzymes

  • Binding interactions with proteins involved in cell wall assembly

  • Inhibitory effects on specific enzymes in the peptidoglycan synthesis pathway

  • Structural studies of enzyme-substrate complexes

These applications make Benzyl N-acetyl-4,6-O-benzylidene-alpha-isomuramic acid an essential tool in laboratories focused on bacterial physiology, antibiotic development, and carbohydrate biochemistry.

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